molecular formula C17H19N3O3S B1419328 Omeprazole D3 CAS No. 934293-91-1

Omeprazole D3

Cat. No. B1419328
M. Wt: 348.4 g/mol
InChI Key: SUBDBMMJDZJVOS-HPRDVNIFSA-N
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Description

Omeprazole D3 is an isotopically labeled form of omeprazole , a widely used proton pump inhibitor (PPI). It is employed as an internal standard for quantifying omeprazole in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques . Omeprazole itself is a racemic mixture of two enantiomers: esomeprazole and ®-omeprazole .


Molecular Structure Analysis

Omeprazole D3 has the following molecular formula: C17H16D3N3O3S . Its molecular weight is approximately 348.4 g/mol . The compound’s structure consists of a benzimidazole core with a sulfinyl group and a methoxy substituent. The deuterium atoms are strategically placed to serve as internal markers for quantification .


Physical And Chemical Properties Analysis

  • Formulation : Omeprazole D3 is available as a solid .

Scientific Research Applications

Pharmacokinetic Interactions

Omeprazole, a proton pump inhibitor, is known for its interactions with various medications, affecting their pharmacokinetics. It influences the metabolism of drugs like diazepam, carbamazepine, clozapine, and others through mechanisms involving cytochrome P450, P-glycoprotein, and breast cancer resistance protein-mediated drug transport (Li, Zeng, Yu, & Zhou, 2013).

Metabolite Kinetics

Research on rats has shown that omeprazole's metabolism can be significantly affected by other substances such as cimetidine and phenobarbital. These interactions are crucial for understanding omeprazole’s pharmacokinetics and its variation under different physiological and pathological conditions (Park, Cho, & Lee, 2005).

Genetic Material Effects

Studies have investigated the genotoxic and mutagenic effects of omeprazole. It has been observed to induce DNA damage, but its effects can be modulated by antioxidants like retinol palmitate and ascorbic acid, highlighting its complex interaction with genetic materials (Braga et al., 2018).

Antileishmanial Activity

Omeprazole has shown potential antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This activity is attributed to its inhibition of P-type K+, H+-ATPase on the parasite's surface membrane, opening avenues for alternative chemotherapeutics (Jiang, Meadows, Anderson, & Mukkada, 2002).

Cytochrome P450 Phenotyping

Omeprazole's metabolism in the liver is significantly influenced by cytochrome P450 isoenzymes, particularly CYP2C19 and CYP3A4. Its stereospecific analysis in human plasma has been used as a probe for CYP2C19 phenotype, providing insights into individual variations in drug metabolism (Kanazawa et al., 2003).

Chemical Stability and Formulation

Developing stable formulations of omeprazole for clinical use is challenging due to its chemical instability, especially in aqueous solutions. Research has focused on stabilizing omeprazole using technologies like nanosuspension and investigating the influence of factors like pH and temperature on its stability (Möschwitzer et al., 2004).

Inhibition of Inflammatory Mediators

Omeprazole's potential in reducing inflammation has been explored in studies, such as its role in suppressing inflammatory mediators in rat sepsis models. This indicates its broader pharmacological applications beyond acid-related disorders (Kotsuka et al., 2021).

Oxidative Damage Modulation

Omeprazole can induce oxidative stress, but its harmful effects can be mitigated by antioxidants like ascorbic acid and retinol palmitate. This demonstrates the importance of understanding and managing its oxidative properties in therapeutic contexts (Paz et al., 2019).

properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919273
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole D3

CAS RN

922731-01-9
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 922731-01-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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